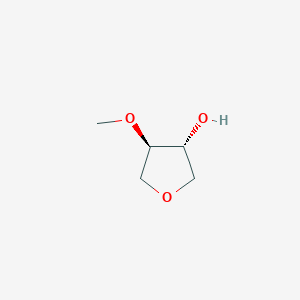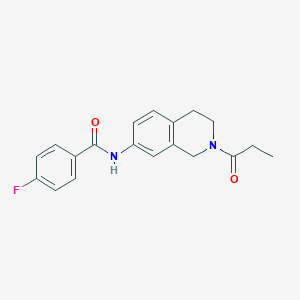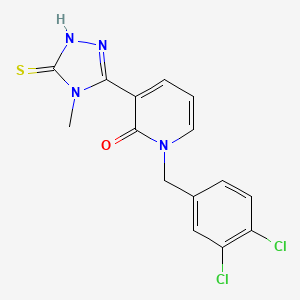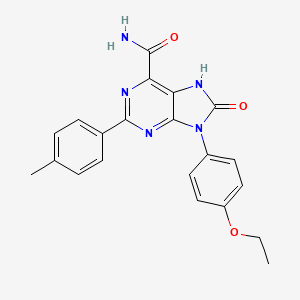
(3R,4R)-4-methoxyoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4R)-4-methoxyoxolan-3-ol” is a chemical compound with the CAS Number: 876026-49-2 . It has a molecular weight of 118.13 . The IUPAC name for this compound is (3R,4R)-4-methoxytetrahydrofuran-3-ol . It is also known as dideoxyribose or 2-deoxy-d-ribose, which is a sugar molecule derived from ribose.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds Research into the acidolysis of lignin model compounds, specifically focusing on the β-O-4 bond cleavage, offers insights into the structural and chemical properties of (3R,4R)-4-methoxyoxolan-3-ol derivatives. The study by T. Yokoyama (2015) reveals the complex reactions involved in the degradation of lignin, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process. This research contributes to understanding the chemical behavior of lignin derivatives and their potential applications in lignin valorization and biofuel production (Yokoyama, 2015).
Antioxidant Capacity Assays and Chemical Principles The review by Dejian Huang, B. Ou, and R. Prior (2005) discusses the chemical principles behind antioxidant capacity assays, which are crucial for evaluating the antioxidant potential of substances like this compound derivatives. This research categorizes assays into hydrogen atom transfer (HAT) and electron transfer (ET) based assays, providing a comprehensive overview of methods to assess the antioxidant capabilities of chemicals, which could include lignin-derived phenolics (Huang, Ou, & Prior, 2005).
Analytical Methods for Antioxidant Activity Determination Munteanu and Apetrei (2021) offer a critical presentation of various tests used to determine antioxidant activity, which could apply to evaluating this compound and its derivatives. This review encapsulates the detection mechanisms, applicability, and the advantages and disadvantages of different antioxidant activity assays, providing a foundation for future research on the antioxidant properties of lignin derivatives and similar compounds (Munteanu & Apetrei, 2021).
Syringic Acid A Phenolic Compound's Therapeutic and Industrial Importance
The review by Cheemanapalli Srinivasulu et al. (2018) delves into the occurrence, biosynthesis, bioavailability, and applications of syringic acid, a phenolic compound with therapeutic and industrial importance. Given the structural similarity and chemical behavior, research on syringic acid and its derivatives, including this compound, highlights the potential of these compounds in biomedicine and industry, showcasing their antioxidant, antimicrobial, and anti-inflammatory activities, among others (Srinivasulu et al., 2018).
Hydroxypyridinone Complexes with Aluminium Medical and Environmental Applications
The review by M. A. Santos (2002) discusses the development of hydroxypyridinone complexes for their efficient metal chelating properties, particularly with aluminum and iron, for potential medical uses. This research outlines the chemical, physico-chemical, and biological assays of bidentate and hexadentate hydroxypyridinones, indicating the broad applicability of similar compounds in medical and environmental fields, including the detoxification and therapeutic use of metal chelators (Santos, 2002).
Safety and Hazards
The safety information for “(3R,4R)-4-methoxyoxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
(3R,4R)-4-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNGHBRNGEKCO-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)
![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)




![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

